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Introduction
In the evolving landscape of targeted therapeutics and advanced drug delivery systems, the

role of crosslinkers is paramount. These molecular bridges are fundamental in the construction

of complex bioconjugates, enabling the precise linkage of different molecules to achieve

synergistic effects. Among the diverse array of crosslinking agents, Amino-PEG8-Amine has

emerged as a particularly valuable tool. This bifunctional linker, characterized by a hydrophilic

eight-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers a

unique combination of properties that make it highly suitable for a range of applications, from

antibody-drug conjugates (ADCs) to nanoparticle functionalization and the development of

proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of Amino-PEG8-Amine, including its

chemical properties, a plausible synthetic route, and detailed experimental protocols for its

application in key areas of drug development. Furthermore, it presents quantitative data in a

structured format and visual diagrams to elucidate complex biological pathways and

experimental workflows.

Core Properties of Amino-PEG8-Amine
Amino-PEG8-Amine is a homobifunctional crosslinker, meaning it possesses two identical

reactive groups. The primary amine termini are reactive towards a variety of functional groups,
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most notably activated esters such as N-hydroxysuccinimide (NHS) esters, and carboxylic

acids in the presence of carbodiimide coupling agents. The central PEG chain is the key to

many of its advantageous properties.

Key Features:

Biocompatibility: The PEG spacer is well-known for its biocompatibility, reducing the

immunogenicity of the resulting conjugate.[1]

Hydrophilicity: The hydrophilic nature of the PEG chain enhances the aqueous solubility of

the crosslinker and the final conjugate, which is particularly beneficial when working with

hydrophobic drugs or proteins.[2]

Flexibility and Spacer Length: The eight-unit PEG chain provides a flexible spacer arm of a

defined length, which can be critical for maintaining the biological activity of the conjugated

molecules by minimizing steric hindrance.

Reactivity: The terminal primary amines readily react with carboxylic acids and activated

esters to form stable amide bonds.[1]

Physicochemical Data
For ease of reference, the key physicochemical properties of Amino-PEG8-Amine are

summarized in the table below.

Property Value Reference(s)

Chemical Formula C18H40N2O8 [3]

Molecular Weight 412.52 g/mol [3]

CAS Number 82209-36-7

Purity Typically >95%

Appearance
White to off-white solid or

viscous oil

Solubility
Soluble in water and most

organic solvents
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Synthesis of Amino-PEG8-Amine
While Amino-PEG8-Amine is commercially available, understanding its synthesis is crucial for

quality control and for researchers who may wish to produce it in-house. A common and

effective method for the synthesis of diamino-terminated PEGs involves a two-step process

starting from a dihydroxy-terminated PEG. The following is a plausible, detailed protocol for the

synthesis of Amino-PEG8-Amine.

Experimental Protocol: Synthesis of Amino-PEG8-Amine
Step 1: Tosylation of Octaethylene Glycol

Materials:

Octaethylene glycol (HO-(CH2CH2O)8-H)

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA)

Dichloromethane (DCM)

Diethyl ether

Procedure:

1. Dissolve 10 g of octaethylene glycol (1 equivalent) in 100 mL of anhydrous DCM in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

2. Cool the solution to 0 °C in an ice bath.

3. Add triethylamine (2.5 equivalents) to the solution with stirring.

4. Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in 50 mL of anhydrous

DCM to the reaction mixture.

5. Allow the reaction to warm to room temperature and stir for 12-16 hours.

6. Monitor the reaction progress by thin-layer chromatography (TLC).
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7. Once the reaction is complete, wash the organic phase with 1 M HCl, saturated NaHCO3

solution, and brine.

8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

9. Precipitate the product, TsO-PEG8-OTs, by adding the concentrated solution to cold

diethyl ether.

10. Collect the precipitate by filtration and dry under vacuum.

Step 2: Amination of Tosylated PEG

Materials:

TsO-PEG8-OTs (from Step 1)

Sodium azide (NaN3)

Dimethylformamide (DMF)

Triphenylphosphine (PPh3) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

Tetrahydrofuran (THF)

Water

Procedure (via Azide Intermediate):

1. Dissolve the TsO-PEG8-OTs (1 equivalent) in anhydrous DMF.

2. Add sodium azide (10 equivalents) and heat the reaction to 80-100 °C for 24 hours.

3. After cooling, precipitate the azide-terminated PEG (N3-PEG8-N3) in cold water and

collect the product.

4. For the reduction of the azide to an amine, dissolve the N3-PEG8-N3 in THF and add

triphenylphosphine (2.2 equivalents).
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5. Add water to the reaction mixture and stir at room temperature for 12 hours.

6. Alternatively, the azide can be reduced by catalytic hydrogenation using H2 gas and a

Pd/C catalyst.

7. Purify the final product, Amino-PEG8-Amine, by column chromatography or

recrystallization.

Applications and Experimental Protocols
Amino-PEG8-Amine is a versatile crosslinker with broad applications in drug development.

Below are detailed protocols for some of its key uses.

Antibody-Drug Conjugate (ADC) Development
In ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The

hydrophilic PEG8 spacer can improve the solubility and stability of the ADC. The terminal

amines of Amino-PEG8-Amine can be used to conjugate to a carboxyl-containing drug, and

the other end can be modified to react with the antibody.

Step 1: Drug-Linker Conjugation

Step 2: Linker Modification

Step 3: Antibody Conjugation

Step 4: Purification & Analysis

Carboxyl-containing
Drug EDC/NHS Activation

1. Activate

Amino-PEG8-Amine

Drug-PEG8-Amine
Conjugate2. React with Drug-PEG8-Amine

Drug-PEG8-NHS3. React with

NHS-ester
Reagent

Drug-PEG8-NHS

Monoclonal
Antibody (mAb)

Antibody-Drug
Conjugate (ADC)

4. Conjugate to
Lysine residues

Crude ADC Purification
(e.g., SEC)

Characterization
(DAR, etc.) Purified ADC

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using

Amino-PEG8-Amine.
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Materials:

Carboxyl-containing drug

Amino-PEG8-Amine

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

Disuccinimidyl suberate (DSS) or similar NHS-ester crosslinker

Desalting columns (e.g., Sephadex G-25)

Procedure:

1. Drug-Linker Conjugation:

Dissolve the carboxyl-containing drug (1 equivalent) and NHS (1.2 equivalents) in

anhydrous DMF.

Add EDC (1.2 equivalents) and stir at room temperature for 1 hour to activate the

carboxylic acid.

Add a solution of Amino-PEG8-Amine (1.5 equivalents) in DMF to the activated drug

solution.

Stir the reaction mixture at room temperature overnight.

Monitor the reaction by LC-MS. Purify the drug-PEG8-amine conjugate by reverse-

phase HPLC.

2. Activation of the Drug-Linker Conjugate:

Dissolve the purified drug-PEG8-amine conjugate in DMF.
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Add an NHS-ester crosslinker such as DSS (1.1 equivalents) and a non-nucleophilic

base like diisopropylethylamine (DIPEA) (2 equivalents).

Stir at room temperature for 2-4 hours to form the drug-PEG8-NHS ester.

3. Antibody Conjugation:

Exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5).

Slowly add the drug-PEG8-NHS ester solution (typically a 5-20 fold molar excess over

the antibody) to the antibody solution with gentle stirring.

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

4. Purification and Characterization:

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or

glycine).

Purify the ADC using a desalting column to remove excess drug-linker and other small

molecules.

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques

like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Nanoparticle Surface Modification
Amino-PEG8-Amine can be used to functionalize the surface of nanoparticles, for example, to

introduce amine groups for further conjugation or to create a hydrophilic "stealth" layer that

reduces opsonization and prolongs circulation time.
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Step 1: Nanoparticle Preparation

Step 2: Amine Conjugation
Step 3: Purification & Analysis
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Purified Amine-
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Caption: A workflow for the surface modification of carboxylated nanoparticles with Amino-
PEG8-Amine.

Materials:

Carboxyl-functionalized nanoparticles (e.g., PLGA or silica nanoparticles)

Amino-PEG8-Amine

EDC and NHS

Activation buffer (e.g., MES buffer, pH 6.0)

Reaction buffer (e.g., PBS, pH 7.4)

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

1. Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in the activation buffer

to a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform

suspension.

2. Activation of Carboxyl Groups: Add EDC (e.g., 10-fold molar excess over carboxyl groups)

and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension. Incubate for 15-30

minutes at room temperature with gentle mixing.
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3. Conjugation: Add Amino-PEG8-Amine (e.g., 20-50 fold molar excess) to the activated

nanoparticle suspension. Adjust the pH to 7.4 with the reaction buffer. Allow the reaction to

proceed for 2-4 hours at room temperature.

4. Purification: Quench the reaction by adding the quenching solution. Purify the amine-

functionalized nanoparticles by repeated centrifugation and resuspension in a suitable

buffer, or by dialysis.

5. Characterization: Characterize the functionalized nanoparticles by measuring their size

(e.g., by Dynamic Light Scattering, DLS) and surface charge (zeta potential). A successful

conjugation should result in a shift in the zeta potential towards a more positive value.

PROTAC Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker

connecting the target protein binder and the E3 ligase ligand is a critical component of a

PROTAC, and PEG linkers like Amino-PEG8-Amine are often used to optimize their

properties.
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Caption: The mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome system to

induce targeted protein degradation.

Conclusion
Amino-PEG8-Amine is a highly valuable and versatile bifunctional crosslinker for researchers

and professionals in the field of drug development. Its well-defined structure, combining a

hydrophilic PEG spacer with reactive amine termini, provides a powerful tool for the

construction of advanced therapeutic modalities such as ADCs, functionalized nanoparticles,

and PROTACs. The protocols and data presented in this guide offer a solid foundation for the

successful application of Amino-PEG8-Amine in the laboratory, paving the way for the

development of more effective and targeted therapies. As the demand for sophisticated

bioconjugates continues to grow, the importance of well-characterized and reliable crosslinkers

like Amino-PEG8-Amine will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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